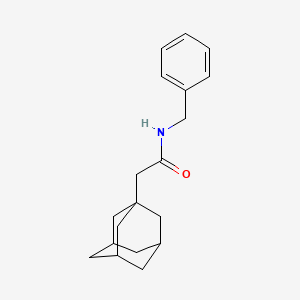
2-(1-adamantyl)-N-benzylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-benzylacetamide is an organic compound featuring an adamantane core, a benzyl group, and an acetamide moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-benzylacetamide typically involves the reaction of 1-adamantylamine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-adamantylamine attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 1-adamantylamine, benzyl chloroacetate
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-adamantyl)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Adamantanone derivatives
Reduction: Amine derivatives
Substitution: Halogenated benzyl derivatives
Applications De Recherche Scientifique
2-(1-adamantyl)-N-benzylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N-benzylacetamide involves its interaction with specific molecular targets. The adamantane core provides steric hindrance, enhancing the compound’s binding affinity to target proteins. The benzyl group contributes to hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in the target protein. These interactions collectively modulate the activity of the target protein, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-(1-adamantyl)-N-benzylacetamide can be compared with other adamantane derivatives, such as:
1-adamantylamine: Lacks the benzyl and acetamide groups, resulting in different reactivity and applications.
2-(1-adamantyl)ethanol: Contains a hydroxyl group instead of the benzyl and acetamide groups, leading to different chemical properties.
1-adamantylacetic acid: Features a carboxylic acid group, which alters its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the adamantane core with the benzyl and acetamide groups, providing a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
286386-48-9 |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-benzylacetamide |
InChI |
InChI=1S/C19H25NO/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21) |
Clé InChI |
YQBDBDHKAYEANT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=CC=C4 |
Solubilité |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















